Cas no 2227701-52-0 (rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol)

Technical Introduction: rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a cyclobutylpropyl substituent, offering a unique steric and electronic profile for synthetic and pharmaceutical applications. Its defined stereochemistry at the 1,2-positions enhances selectivity in asymmetric synthesis, making it valuable for constructing complex molecular architectures. The cyclobutyl group contributes to conformational rigidity, potentially improving binding affinity in medicinal chemistry contexts. This compound serves as a versatile intermediate for developing bioactive molecules, particularly in drug discovery targeting stereospecific interactions. Its structural features also facilitate studies on ring strain and steric effects in organic transformations. High purity and well-characterized stereochemistry ensure reproducibility in research applications.
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol structure
2227701-52-0 structure
Product Name:rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol
CAS No:2227701-52-0
MF:C12H22O
MW:182.302484035492
CID:6362317
PubChem ID:165601967
Update Time:2025-10-10

rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol
    • EN300-1636120
    • 2227701-52-0
    • Inchi: 1S/C12H22O/c13-12-9-3-8-11(12)7-2-6-10-4-1-5-10/h10-13H,1-9H2/t11-,12-/m1/s1
    • InChI Key: ASDLNHRCDHOEAD-VXGBXAGGSA-N
    • SMILES: O[C@@H]1CCC[C@H]1CCCC1CCC1

Computed Properties

  • Exact Mass: 182.167065321g/mol
  • Monoisotopic Mass: 182.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 20.2Ų

rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1636120-0.05g
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol
2227701-52-0
0.05g
$1104.0 2023-06-04
Enamine
EN300-1636120-0.1g
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol
2227701-52-0
0.1g
$1157.0 2023-06-04
Enamine
EN300-1636120-0.25g
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol
2227701-52-0
0.25g
$1209.0 2023-06-04
Enamine
EN300-1636120-0.5g
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol
2227701-52-0
0.5g
$1262.0 2023-06-04
Enamine
EN300-1636120-1.0g
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol
2227701-52-0
1g
$1315.0 2023-06-04
Enamine
EN300-1636120-2.5g
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol
2227701-52-0
2.5g
$2576.0 2023-06-04
Enamine
EN300-1636120-5.0g
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol
2227701-52-0
5g
$3812.0 2023-06-04
Enamine
EN300-1636120-10.0g
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol
2227701-52-0
10g
$5652.0 2023-06-04
Enamine
EN300-1636120-50mg
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol
2227701-52-0
50mg
$768.0 2023-09-22
Enamine
EN300-1636120-100mg
rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol
2227701-52-0
100mg
$804.0 2023-09-22

Additional information on rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol

Comprehensive Overview of rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol (CAS No. 2227701-52-0)

The compound rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol (CAS No. 2227701-52-0) is a chiral cyclopentanol derivative with significant potential in pharmaceutical and organic synthesis. Its unique stereochemistry and functional groups make it a valuable intermediate for drug discovery, particularly in the development of chiral therapeutics and asymmetric catalysis. Researchers are increasingly focusing on this compound due to its structural versatility and applicability in medicinal chemistry and biocatalysis.

In recent years, the demand for enantiomerically pure compounds has surged, driven by the need for more effective and safer drugs. rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol offers a promising scaffold for designing such molecules. Its cyclobutylpropyl moiety enhances lipophilicity, which is crucial for improving drug bioavailability—a hot topic in drug formulation and ADME studies. This aligns with current trends in personalized medicine, where optimizing pharmacokinetics is paramount.

The synthesis of rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol often involves stereoselective reduction or enzymatic resolution, methods widely discussed in green chemistry circles. As sustainability gains traction, researchers are exploring biocatalytic routes to produce this compound with minimal environmental impact. This approach resonates with the growing emphasis on sustainable synthesis and green pharmaceuticals—a frequent search query among chemists and environmental scientists.

From a structural perspective, the cyclopentanol core of this compound is noteworthy. Cyclopentanol derivatives are gaining attention for their role in fragment-based drug design, a strategy popularized by recent breakthroughs in cancer therapeutics and neurodegenerative disease research. The compound’s ability to act as a hydrogen bond donor and acceptor further expands its utility in molecular recognition studies, a field with high search volume in academic databases.

Analytical characterization of rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol typically employs NMR spectroscopy, HPLC chiral separation, and mass spectrometry—techniques frequently queried by analytical chemists. The compound’s chiral purity is critical, as impurities can significantly impact its performance in biological assays. This underscores the importance of quality control in synthetic chemistry, a recurring theme in pharmaceutical manufacturing discussions.

In conclusion, rac-(1R,2R)-2-(3-cyclobutylpropyl)cyclopentan-1-ol (CAS No. 2227701-52-0) represents a compelling case study in modern chiral chemistry. Its applications span drug development, catalysis, and material science, making it a versatile candidate for interdisciplinary research. As the scientific community prioritizes stereocontrolled synthesis and sustainable methodologies, this compound is poised to remain a subject of intense study and innovation.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.